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Compound of Interest

Compound Name: C11H21IN2O2

Cat. No.: B12631338

Get Quote

Disclaimer: The compound with the molecular formula C11H21IN2O2 is not well-documented

in publicly available chemical databases. Therefore, this guide presents a comprehensive

analysis based on a plausible hypothetical structure: N-acetyl-N'-(8-iodooctyl)urea. All

spectroscopic data presented herein are predicted based on established principles of chemical

spectroscopy and are intended for illustrative and educational purposes.

Hypothetical Structure:
Name: N-acetyl-N'-(8-iodooctyl)urea

Molecular Formula: C11H21IN2O2

Molecular Weight: 356.20 g/mol

Structure:

This structure contains an acetyl group, a urea backbone, and an eight-carbon alkyl chain

terminated with an iodine atom. The presence of these functional groups gives rise to

characteristic signals in various spectroscopic analyses.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique used to determine the carbon-hydrogen

framework of an organic molecule.

1H NMR Spectroscopy
Predicted 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 8.0 Broad Singlet 1H -C(O)NHC(O)-

~5.5 - 6.0 Broad Triplet 1H -C(O)NH(CH2)-

3.19 Triplet 2H -CH2-I

3.14 Quartet 2H -NH-CH2-

2.03 Singlet 3H CH3-C(O)-

1.82 Quintet 2H -CH2-CH2-I

1.51 Quintet 2H -NH-CH2-CH2-

1.2-1.4 Multiplet 8H -(CH2)4-

13C NMR Spectroscopy
Predicted 13C NMR Data (125 MHz, CDCl3)
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Chemical Shift (δ, ppm) Assignment

172.5 CH3-C=O

158.0 NH-C(O)-NH

40.5 -NH-CH2-

33.5 -CH2-CH2-I

30.5 -NH-CH2-CH2-

29.0 -(CH2)-

28.5 -(CH2)-

28.0 -(CH2)-

26.5 -(CH2)-

24.0 CH3-C(O)-

7.0 -CH2-I

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Absorption Bands
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Wavenumber (cm-
1)

Intensity Functional Group Vibration Mode

3350 - 3250 Medium, Broad N-H Stretching

2925, 2855 Strong C-H (sp3) Stretching

1710 Strong C=O (acetyl) Stretching

1660 Strong C=O (urea) Stretching

1560 Medium N-H Bending

1250 Medium C-N Stretching

550 Medium C-I Stretching

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z Relative Intensity (%) Assignment

356 5 [M]+ (Molecular Ion)

229 40 [M - I]+

213 10 [M - C8H16I]+

185 15 [C8H16I]+

87 100 [CH3CONHCONH2]+

43 80 [CH3CO]+

Experimental Protocols
NMR Spectroscopy Protocol
A standard protocol for acquiring 1H and 13C NMR spectra is as follows:
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Sample Preparation Data Acquisition Data Processing

Dissolve 5-10 mg of C11H21IN2O2 in ~0.7 mL of deuterated solvent (e.g., CDCl3) Transfer solution to a 5 mm NMR tube Place NMR tube in the spectrometer magnet Tune and shim the instrument Acquire 1H NMR spectrum (e.g., 16 scans) Acquire 13C NMR spectrum (e.g., 1024 scans) Apply Fourier transform, phase correction, and baseline correction Calibrate chemical shifts to the residual solvent peak Integrate 1H signals and pick peaks for both spectra

Click to download full resolution via product page

NMR Spectroscopy Experimental Workflow

IR Spectroscopy Protocol
A general protocol for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR)

accessory is outlined below.

Instrument Setup Sample Analysis Post-Analysis

Record a background spectrum of the clean ATR crystal Place a small amount of solid C11H21IN2O2 onto the ATR crystal Apply pressure to ensure good contact Collect the sample spectrum (e.g., average of 32 scans) Process the spectrum (e.g., baseline correction) Clean the ATR crystal with an appropriate solvent (e.g., isopropanol)

Click to download full resolution via product page

IR Spectroscopy (ATR) Experimental Workflow

Mass Spectrometry Protocol
The following is a typical workflow for analyzing a sample using Electron Ionization Mass

Spectrometry (EI-MS).

Sample Introduction Mass Analysis Data Interpretation

Dissolve a small amount of C11H21IN2O2 in a volatile solvent (e.g., methanol) Inject the solution into the mass spectrometer (e.g., via direct infusion or GC/LC) Ionize the sample in the source (e.g., using a 70 eV electron beam for EI) Accelerate the resulting ions Separate ions based on their mass-to-charge ratio in the mass analyzer Detect the ions Generate a mass spectrum (plot of ion intensity vs. m/z) Analyze the molecular ion and fragmentation pattern to confirm the structure

Click to download full resolution via product page
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Mass Spectrometry (EI-MS) Experimental Workflow

To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data
of C11H21IN2O2]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12631338/docs#an-in-depth-technical-guide-on-the-
spectroscopic-data-of-c11h21in2o2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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